![molecular formula C16H20 B1670630 1,2-Bis(isopropyl)naphthalene CAS No. 38640-62-9](/img/structure/B1670630.png)
1,2-Bis(isopropyl)naphthalene
Overview
Description
1,2-Bis(isopropyl)naphthalene is an organic compound with the molecular formula C16H20 It is a derivative of naphthalene, where two isopropyl groups are attached to the first and second positions of the naphthalene ring
Mechanism of Action
Target of Action
1,2-Bis(isopropyl)naphthalene, also known as Bis(isopropyl)naphthalene, is a chemical compound that has been identified for its potential hazards. It is classified as an aspiration hazard and is very toxic to aquatic life with long-lasting effects . .
Mode of Action
It is known that the compound can cause pollution of watercourses when spilled . This suggests that it may interact with biological systems in a way that disrupts normal function, particularly in aquatic environments.
Biochemical Pathways
Given its classification as an environmental hazard, it is likely that it interferes with normal biochemical processes in organisms, particularly those in aquatic environments .
Pharmacokinetics
It is known that the compound can cause pollution of watercourses when spilled , suggesting that it may have significant environmental persistence and bioavailability.
Result of Action
It is known to be very toxic to aquatic life with long-lasting effects . This suggests that it may cause significant harm to organisms at the molecular and cellular level, particularly in aquatic environments.
Action Environment
This compound is known to be hazardous in both indoor and outdoor environments. It is likely to be released into the environment from indoor use in long-life materials with low release rate (e.g., flooring, furniture, toys, construction materials, curtains, footwear, leather products, paper and cardboard products, electronic equipment) and outdoor use in long-life materials with low release rate (e.g., metal, wooden and plastic construction and building materials) .
Biochemical Analysis
Biochemical Properties
It is known to be a plant growth regulator which inhibits the sprouting of potatoes during storage
Cellular Effects
It is known that the compound can have an impact on various types of cells and cellular processes
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Dosage Effects in Animal Models
The effects of 1,2-Bis(isopropyl)naphthalene vary with different dosages in animal models. According to a study, the LD50 value in rats was found to be 1.58 g/kg
Metabolic Pathways
It is believed that the compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is possible that the compound interacts with certain transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that the compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Bis(isopropyl)naphthalene can be synthesized through several methods. One common approach involves the alkylation of naphthalene with isopropyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under mild conditions, yielding the desired product with high selectivity.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1,2-Bis(isopropyl)naphthalene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride as a catalyst are common.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce alkyl or acyl groups into the naphthalene ring.
Scientific Research Applications
Chemistry
1,2-Bis(isopropyl)naphthalene serves as a precursor for synthesizing more complex organic molecules. Its unique substitution pattern allows for various chemical transformations, making it valuable in organic synthesis.
Biology
Research indicates that derivatives of this compound exhibit potential biological activities. For instance, studies have explored its antibacterial properties through microbiological assays, where synthesized compounds demonstrated significant efficacy against various bacterial strains .
Medicine
Ongoing research aims to investigate the compound's potential as a pharmaceutical intermediate. Its derivatives are being evaluated for their biological activities, which could lead to novel therapeutic agents .
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. It has been explored for its role in developing organic semiconductor materials for devices such as organic solar cells and ambipolar field-effect transistors .
Case Study 1: Antibacterial Activity
A study published in the Journal of Applied Microbiology investigated the antibacterial properties of naphthalene-derivative bis-quaternary ammonium compounds (bis-QACs), including those derived from this compound. The results showed that these compounds exhibited superior bacteriostatic and bactericidal actions compared to commercial alternatives .
Case Study 2: Organic Semiconductors
Research on organic semiconductor materials revealed that derivatives of this compound were effective in creating ambipolar field-effect transistors. The study demonstrated that adjusting the device preparation process could achieve hole and electron mobilities exceeding , showcasing the compound's potential in electronics.
Comparison with Similar Compounds
1,2-Diisopropylnaphthalene: Similar in structure but with different substitution patterns.
1,4-Bis(isopropyl)naphthalene: Another isomer with distinct chemical properties.
2,6-Diisopropylnaphthalene: Known for its unique reactivity compared to 1,2-Bis(isopropyl)naphthalene.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial contexts.
Biological Activity
1,2-Bis(isopropyl)naphthalene is an organic compound with the molecular formula C16H20. It is a derivative of naphthalene, characterized by the presence of two isopropyl groups at the 1 and 2 positions of the naphthalene ring. This compound has garnered attention for its potential biological activities and environmental impact.
This compound exhibits several biological activities that are primarily linked to its interaction with cellular and biochemical pathways. It has been identified as an aspiration hazard and is classified as very toxic to aquatic life , indicating its potential environmental implications .
Cellular Effects
Research indicates that this compound may influence various cellular processes, potentially through:
- Enzyme Inhibition : It may inhibit specific enzymes critical for metabolic processes.
- Gene Expression Modulation : Changes in gene expression could lead to altered cellular functions.
- Binding Interactions : The compound may bind to biomolecules, affecting their normal activities .
Acute Toxicity
The acute toxicity of this compound has been evaluated in animal models. The LD50 value in rats is reported to be approximately 1.58 g/kg , indicating a moderate level of acute toxicity .
Aquatic Toxicity
The compound poses significant risks to aquatic ecosystems. Key toxicological data include:
Endpoint | Value | Species | Exposure Time |
---|---|---|---|
LC50 | >0.5 mg/l | Fish | 96 hours |
EL50 | 1.7 mg/l | Aquatic Invertebrates | 48 hours |
EC50 | >0.16 mg/l | Aquatic Invertebrates | 48 hours |
These findings underscore the long-lasting effects this compound can have on aquatic life .
Environmental Impact
The environmental hazard classification of this compound highlights its potential to cause pollution in watercourses. Its persistence in the environment raises concerns regarding its long-term ecological effects .
Case Study: Toxicity Assessment
A recent study utilized various in silico tools to evaluate the acute toxicity of chemicals including this compound. The findings indicated that this compound exhibits a significant toxicological profile comparable to other priority controlled chemicals .
Pharmacological Potential
In addition to its toxicological concerns, research is ongoing into the pharmacological potential of derivatives of this compound. These studies aim to explore its applications as a pharmaceutical intermediate and its effects on plant growth regulation .
Properties
IUPAC Name |
1,2-di(propan-2-yl)naphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20/c1-11(2)14-10-9-13-7-5-6-8-15(13)16(14)12(3)4/h5-12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUKWGFWINVWKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C2=CC=CC=C2C=C1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60240682 | |
Record name | 1,2-Bis(isopropyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60240682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94133-79-6 | |
Record name | 1,2-Diisopropylnaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94133-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Bis(isopropyl)naphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094133796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Bis(isopropyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60240682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-bis(isopropyl)naphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.359 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-Bis(isopropyl)naphthalene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6E49MJJ2X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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